N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and an isoxazole carboxamide moiety.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent activity againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in M. tuberculosis, given the role of DprE1 in this process . The downstream effects of this disruption include compromised cell wall integrity and ultimately, bacterial death .
Pharmacokinetics
Benzothiazole derivatives are generally synthesized to optimize theirAbsorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of the compound’s action is the inhibition of the target enzyme, leading to disruption of essential biochemical pathways in the bacterium. This disruption compromises the integrity of the bacterial cell wall, leading to the death of M. tuberculosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core . The hydroxyphenyl group is then introduced through electrophilic substitution reactions. The final step involves the formation of the isoxazole ring, which can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous as they can be scaled up for large-scale production while maintaining high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and isoxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or isoxazole rings .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent.
Medicine: Investigated for its anti-tubercular properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide is unique due to its combination of a benzothiazole ring, a hydroxyphenyl group, and an isoxazole carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-13-6-5-10(19-16(22)14-7-8-18-23-14)9-11(13)17-20-12-3-1-2-4-15(12)24-17/h1-9,21H,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLIWLLWZJKMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=NO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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